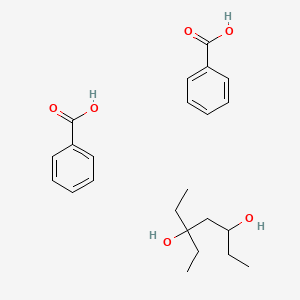
Benzoic acid;3-ethylheptane-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;3-ethylheptane-3,5-diol is an organic compound that combines the properties of benzoic acid and a branched diol. Benzoic acid is a simple aromatic carboxylic acid, while 3-ethylheptane-3,5-diol is a branched diol with two hydroxyl groups. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;3-ethylheptane-3,5-diol typically involves the esterification of benzoic acid with 3-ethylheptane-3,5-diol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;3-ethylheptane-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the diol can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of nitrobenzoic acid, bromobenzoic acid, and sulfonated benzoic acid derivatives.
Scientific Research Applications
Benzoic acid;3-ethylheptane-3,5-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Used in the production of polymers, resins, and plasticizers due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of benzoic acid;3-ethylheptane-3,5-diol involves its interaction with various molecular targets and pathways. The carboxylic acid group in benzoic acid can form hydrogen bonds with proteins and enzymes, affecting their activity. The hydroxyl groups in the diol can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
3-ethylheptane-3,5-diol: A branched diol with two hydroxyl groups, used in the synthesis of various organic compounds.
Benzyl alcohol: A simple aromatic alcohol derived from the reduction of benzoic acid.
Uniqueness
Benzoic acid;3-ethylheptane-3,5-diol is unique due to its combination of aromatic carboxylic acid and branched diol properties. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various industrial and research applications.
Properties
CAS No. |
379689-16-4 |
|---|---|
Molecular Formula |
C23H32O6 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
benzoic acid;3-ethylheptane-3,5-diol |
InChI |
InChI=1S/C9H20O2.2C7H6O2/c1-4-8(10)7-9(11,5-2)6-3;2*8-7(9)6-4-2-1-3-5-6/h8,10-11H,4-7H2,1-3H3;2*1-5H,(H,8,9) |
InChI Key |
WXVSFPIOUQMOIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(CC)(CC)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















